molecular formula C8H16N2O2 B1461251 3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one CAS No. 1154141-58-8

3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B1461251
CAS RN: 1154141-58-8
M. Wt: 172.22 g/mol
InChI Key: CFHVOWYZCBFZHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one” consists of a piperidine ring attached to a propanone group with an amino group. The exact 3D structure and other details are not available in the current resources.


Physical And Chemical Properties Analysis

The compound is expected to be a solid or semi-solid or liquid or lump at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enzymatic Catalysis for β-hydroxy-α-amino Acid Synthesis: Research demonstrates the utility of recombinant d-Threonine aldolase enzymes in synthesizing chiral β-hydroxy-α-amino acids, pivotal intermediates for developing active pharmaceutical ingredients (APIs). This enzymatic approach highlights the compound's relevance in facilitating high-yield and selective synthesis processes, showcasing its application in medicinal chemistry and drug development (Goldberg et al., 2015).
  • Innovative Biocatalytic Approaches: The compound is instrumental in enantioselective biocatalytic pathways, such as the synthesis of 5-hydroxypiperidinone-derived N,N-acetals, illustrating its potential in the creation of biologically active molecules through novel reductive amination of nitriles (Vink et al., 2003).

Applications in Natural Product Synthesis and Medicinal Chemistry

  • Natural Product Synthesis: The 3-hydroxypiperidine scaffold, closely related to the compound , is a crucial element in synthesizing bioactive compounds and natural products. Its structural motif is widely incorporated into various medicinal compounds, underscoring its significance in drug design and development (Wijdeven et al., 2010).
  • Polymeric Materials for Medical Applications: Modified hydrogels incorporating amine compounds, including structures akin to 3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one, have shown enhanced thermal stability and significant antibacterial and antifungal activities. These findings highlight the compound's relevance in developing new materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound should be stored at room temperature in a dark place and under an inert atmosphere . It has been classified with the GHS07 and GHS05 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapors and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-amino-1-(3-hydroxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHVOWYZCBFZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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